REACTION_CXSMILES
|
N[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[N:5][CH:6]=[C:7]([C:12]3[NH:13][CH:14]=[CH:15][N:16]=3)[CH:8]=2)[N:3]=1.N([O-])=[O:18].[Na+].[OH-].[NH4+]>S(=O)(=O)(O)O.O>[NH:16]1[CH:15]=[CH:14][N:13]=[C:12]1[C:7]1[CH:8]=[C:9]2[C:4](=[N:5][CH:6]=1)[NH:3][C:2](=[O:18])[CH:11]=[CH:10]2 |f:1.2,3.4|
|
Name
|
|
Quantity
|
211 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC2=NC=C(C=C2C=C1)C=1NC=CN1
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
69 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
140 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated at 50° C. for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture then is cooled to 5° C.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
TEMPERATURE
|
Details
|
The mixture then is heated at 50° C. for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The product is purified
|
Type
|
DISSOLUTION
|
Details
|
by dissolving in dilute acetic acid (5 ml.)
|
Type
|
ADDITION
|
Details
|
treating the solution with charcoal
|
Type
|
CUSTOM
|
Details
|
did not melt below 350° C.
|
Name
|
|
Type
|
|
Smiles
|
N1C(=NC=C1)C=1C=C2C=CC(NC2=NC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |